(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
This compound is a highly complex, peptide-like molecule featuring a backbone of alternating amino acid residues, pyrrolidine rings, and functionalized side chains. Key structural elements include:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N15O11S2/c51-32(14-4-18-56-49(52)53)46(73)65-21-7-17-39(65)47(74)64-20-6-16-38(64)45(72)58-27-40(67)59-35(25-30-12-8-22-77-30)42(69)63-37(28-66)44(71)61-34(24-29-10-2-1-3-11-29)41(68)62-36(26-31-13-9-23-78-31)43(70)60-33(48(75)76)15-5-19-57-50(54)55/h1-3,8-13,22-23,32-39,66H,4-7,14-21,24-28,51H2,(H,58,72)(H,59,67)(H,60,70)(H,61,71)(H,62,68)(H,63,69)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34+,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHAUUWUHNRJJ-INZKOXSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N15O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97825-07-5 | |
| Record name | Bradykinin, (thi-ala)(5,8)-phe(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide-like structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple amino acids and functional groups, which contribute to its biological properties. The presence of diaminomethylidene groups and thiophenes suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in target cells.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : The thiophene moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Overview
Case Studies
-
Cancer Treatment :
- A study investigated the compound's efficacy against multiple myeloma cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent for hematological cancers.
- Findings : The IC50 value was determined to be effective at lower concentrations compared to standard treatments (source: MDPI) .
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional parallels with related compounds:
Structural and Functional Analysis:
Guanidine vs. Sulfanyl Groups: The target compound’s diaminomethylideneamino groups contrast with the sulfanyl moieties in deacetylalacepril and hexahydropyrimidine derivatives. Guanidine’s strong basicity may enhance solubility and binding to anionic targets (e.g., nucleic acids or phospholipid membranes), whereas sulfanyl groups contribute to disulfide bond formation or metal chelation .
Aromatic Side Chains :
- The thiophene and phenyl groups in the target compound resemble fluorinated phenyl moieties in Eli Lilly’s synthesized kinase inhibitors (). These groups likely improve membrane permeability and target affinity but may increase metabolic complexity compared to simpler alkyl chains .
Pyrrolidine vs. Hexahydropyrimidine Scaffolds: The target compound’s pyrrolidine rings are smaller and more rigid than the hexahydropyrimidine cores in .
Bioactivity Hypotheses :
- While ferroptosis inducers () operate via radical-trapping or glutathione depletion, the target compound’s guanidine groups might instead interfere with iron-sulfur clusters or redox-sensitive enzymes, suggesting a distinct mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
